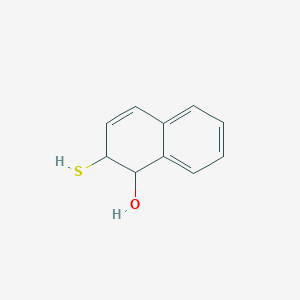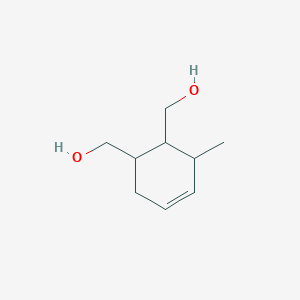
methyl N-(2-iodocyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-iodocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of an iodine atom attached to a cyclohexyl ring, which is further connected to a carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-iodocyclohexyl)carbamate typically involves the reaction of 2-iodocyclohexylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-iodocyclohexylamine+methyl chloroformate→methyl N-(2-iodocyclohexyl)carbamate+HCl
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2-iodocyclohexyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include N-substituted carbamates.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl N-(2-iodocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl N-(2-iodocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-cyclohexylcarbamate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl N-(2-bromocyclohexyl)carbamate: Contains a bromine atom instead of iodine, which affects its reactivity and biological activity.
Methyl N-(2-chlorocyclohexyl)carbamate: Contains a chlorine atom, which also influences its chemical and biological properties.
Uniqueness
Methyl N-(2-iodocyclohexyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The iodine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets.
Propiedades
Número CAS |
92145-95-4 |
|---|---|
Fórmula molecular |
C8H14INO2 |
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
methyl N-(2-iodocyclohexyl)carbamate |
InChI |
InChI=1S/C8H14INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h6-7H,2-5H2,1H3,(H,10,11) |
Clave InChI |
YLUSDZORDPJHJE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1CCCCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)





![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)
![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)
![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)

